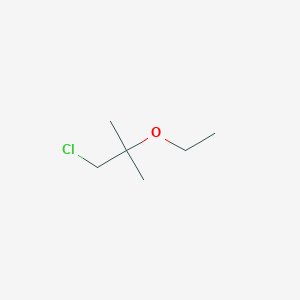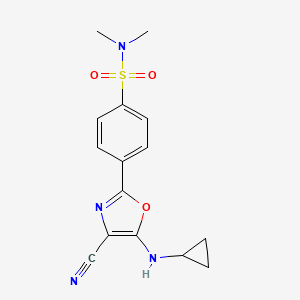![molecular formula C13H8Cl3N3O3 B2943310 [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1001825-47-3](/img/structure/B2943310.png)
[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 2-chloropyridine . Chloropyridines are chlorine derivatives of pyridine and are used as intermediates in many chemical reactions . They are commonly used in the development of pharmaceuticals, agrochemicals, and metal complexes .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, chloropyridines can be synthesized by combining pyridine with chlorine . Another method involves the use of pyridine-N-oxides to easily manufacture 2-chloropyridines in high yield .Molecular Structure Analysis
The molecular structure of the compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact structure would depend on the positions of the chlorine atoms and the amino and oxoethyl groups on the ring.Chemical Reactions Analysis
Chloropyridines are reactive and can undergo nucleophilic substitution reactions . They can also participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, 2-chloropyridine is a colorless oily liquid that is toxic by ingestion and/or skin absorption .Scientific Research Applications
- CDA exhibits NLO properties, making it valuable for optoelectronic applications. Researchers have synthesized CDA using the reflux method and grown single crystals through slow evaporation. The crystal structure was elucidated using single crystal X-ray diffraction .
- While not directly about CDA, a related compound, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate, has demonstrated better anti-fibrotic activity than Pirfenidone. This highlights the potential of pyridine derivatives in medicinal applications .
Nonlinear Optical (NLO) Materials
Antimicrobial Activity: (Related Compound):
Safety and Hazards
properties
IUPAC Name |
[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3O3/c14-7-3-4-9(15)19-11(7)13(21)22-6-10(20)18-8-2-1-5-17-12(8)16/h1-5H,6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDBOSWJRCQUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


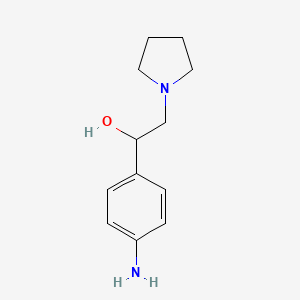
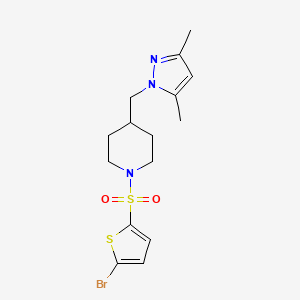
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)
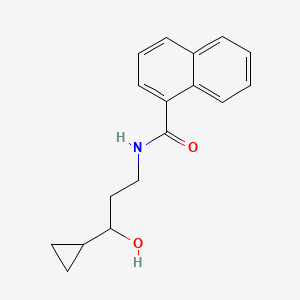
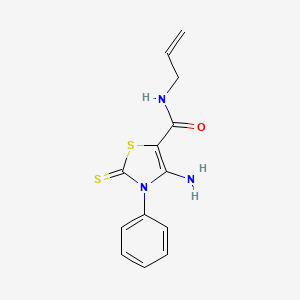

![3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2943240.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2943241.png)
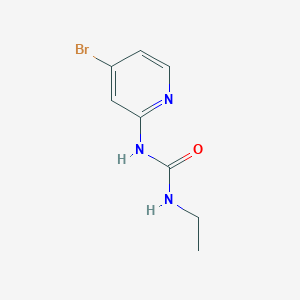
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)
